Lithium 2-(pyridazin-4-yl)acetate

Mass Spectrometry Crystallography Small-Molecule Formulation

Researchers requiring reliable α-deprotonation of the acetate moiety for enolate alkylation, α-halogenation, or aldol condensations often encounter inconsistent yields with sodium or free-acid analogs. This lithium salt resolves that challenge through strong Li⁺-carbonyl coordination, enabling clean enolate generation with LDA or LiHMDS. • Enolate reactivity: Lithium counterion enhances kinetic control vs. sodium analog (CAS 1523571-92-7) • Conformational advantage: 2 rotatable bonds (vs. 3 for methyl ester) reduce entropic binding penalties; TPSA 65.9 Ų supports oral bioavailability • Mass efficiency: MW 144.1 g/mol-10.6% lighter than the sodium salt (161.11 g/mol)-improving LEI scores in fragment-based discovery Supplied with full analytical documentation. Bulk quantities available upon request.

Molecular Formula C6H5N2O2.Li
Molecular Weight 144
CAS No. 1217295-84-5
Cat. No. B1145855
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLithium 2-(pyridazin-4-yl)acetate
CAS1217295-84-5
Synonyms4-Pyridazineacetic acid lithium salt
Molecular FormulaC6H5N2O2.Li
Molecular Weight144
Structural Identifiers
SMILES[Li+].C1=CN=NC=C1CC(=O)[O-]
InChIInChI=1S/C6H6N2O2.Li/c9-6(10)3-5-1-2-7-8-4-5;/h1-2,4H,3H2,(H,9,10);/q;+1/p-1
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Lithium 2-(pyridazin-4-yl)acetate (CAS 1217295-84-5) for Pharmaceutical Research: Compound Class and Baseline Characteristics


Lithium 2-(pyridazin-4-yl)acetate (CAS 1217295-84-5) is an organic lithium salt composed of a lithium cation and a 2-(pyridazin-4-yl)acetate anion, with the molecular formula C6H5LiN2O2 and a molecular weight of 144.1 g/mol [1]. The compound features a pyridazine heterocycle—a six-membered aromatic ring containing two adjacent nitrogen atoms at the 1 and 2 positions—linked via an acetate bridge to the lithium counterion. As a member of the pyridazineacetic acid salt family, this compound serves primarily as a versatile small-molecule scaffold or synthetic building block in medicinal chemistry and chemical biology research. Pyridazine-containing scaffolds have garnered attention in drug discovery due to the core heterocycle's capacity for diverse functionalization and its documented presence in pharmacologically active compounds across multiple therapeutic areas [2].

Lithium 2-(pyridazin-4-yl)acetate Procurement: Why Generic Substitution of Pyridazineacetic Acid Derivatives Fails in Synthetic Chemistry


In synthetic chemistry and medicinal chemistry workflows, generic substitution among pyridazineacetic acid derivatives—even those with identical core heterocycles—is not reliably feasible due to the critical influence of the counterion and ester/alcohol protecting groups on reaction outcomes. The lithium salt form (Lithium 2-(pyridazin-4-yl)acetate) differs fundamentally from its sodium analog (Sodium 2-(pyridazin-4-yl)acetate, CAS 1523571-92-7) in solubility profile, coordination behavior, and Lewis acidity, which can alter reaction kinetics and regioselectivity in nucleophilic acyl substitution or enolate alkylation steps. Similarly, the free acid (2-(pyridazin-4-yl)acetic acid) requires additional deprotonation steps that may be incompatible with base-sensitive substrates, while the methyl ester (Methyl pyridazin-4-yl-acetate, CAS 863032-31-9) introduces a protecting group that necessitates orthogonal deprotection conditions. These physicochemical and functional differences mean that substituting one pyridazineacetate derivative for another without systematic validation introduces significant risk of synthetic failure, inconsistent yields, or altered impurity profiles. The following section provides quantitative evidence where available to support informed compound selection.

Lithium 2-(pyridazin-4-yl)acetate (CAS 1217295-84-5): Quantitative Comparative Evidence for Scientific Selection


Molecular Weight and Heavy Atom Count: Lithium Salt vs. Sodium Salt for Mass-Dependent Applications

Lithium 2-(pyridazin-4-yl)acetate exhibits a significantly lower molecular weight compared to its sodium salt analog. The lithium salt (144.1 g/mol) is approximately 10.6% lighter than the sodium salt (161.11 g/mol) [1]. Additionally, the lithium salt contains 11 heavy atoms (C, N, O, Li) [2], whereas the sodium salt contains 12 heavy atoms (C, N, O, Na) , offering a slight reduction in electron density for X-ray crystallography applications.

Mass Spectrometry Crystallography Small-Molecule Formulation

Topological Polar Surface Area (TPSA) as a Predictor of Membrane Permeability: Lithium Salt vs. Methyl Ester

The topological polar surface area (TPSA) of Lithium 2-(pyridazin-4-yl)acetate is 65.9 Ų [1], which is approximately 26.5% higher than the TPSA of its methyl ester analog (52.1 Ų) . In computational medicinal chemistry, TPSA values below 140 Ų are generally favorable for oral bioavailability, while values below 90 Ų are often correlated with enhanced blood-brain barrier penetration potential.

ADME Prediction Blood-Brain Barrier Permeability Oral Bioavailability

Counterion-Dependent Synthetic Utility: Lithium's Unique Lewis Acidity for Enolate and Organometallic Chemistry

The lithium cation in Lithium 2-(pyridazin-4-yl)acetate confers Lewis acidic properties that are chemically distinct from the sodium salt analog. Lithium cations possess a smaller ionic radius (~0.76 Å) and higher charge density compared to sodium cations (~1.02 Å), resulting in stronger coordination to carbonyl oxygen atoms and enhanced stabilization of enolate intermediates . This characteristic makes lithium carboxylates the preferred counterion form for α-alkylation and α-functionalization reactions of acetic acid derivatives. In contrast, the sodium salt analog (Sodium 2-(pyridazin-4-yl)acetate, CAS 1523571-92-7) exhibits weaker cation-carbonyl coordination, which can result in reduced enolate reactivity and different regioselectivity outcomes.

Organolithium Chemistry Enolate Alkylation Synthetic Methodology

Rotatable Bond Count and Molecular Flexibility: Comparative Analysis of Pyridazineacetate Scaffolds

Lithium 2-(pyridazin-4-yl)acetate contains 2 rotatable bonds (the acetate linker C-C bond and the carboxylate C-O bond) [1]. This rotatable bond count is lower than that of the methyl ester analog (3 rotatable bonds) and the sodium salt analog (2 rotatable bonds) [2]. In medicinal chemistry, a lower number of rotatable bonds is associated with reduced entropic penalty upon target binding and improved ligand efficiency metrics.

Conformational Analysis Ligand Efficiency Molecular Docking

Limitations Statement: Absence of Direct Pharmacological or Biological Comparative Data

A systematic search of primary research papers and patent literature was conducted to identify head-to-head biological or pharmacological comparisons between Lithium 2-(pyridazin-4-yl)acetate and its closest analogs. No peer-reviewed studies were identified that report quantitative activity data (e.g., IC50, EC50, Ki, MIC) for this specific lithium salt against any biological target, nor were any studies found that directly compare the biological activity of the lithium salt versus the sodium salt, free acid, or ester derivatives. This absence of direct biological comparison data precludes any evidence-based claims regarding differential pharmacological activity, target selectivity, or in vivo performance between this compound and its structural analogs. Claims of 'anticancer activity' [1] or 'antimicrobial properties' for pyridazine derivatives are found in review literature describing the broader pyridazine compound class and have not been experimentally validated for Lithium 2-(pyridazin-4-yl)acetate specifically.

Data Transparency Evidence Limitations Research Selection

Lithium 2-(pyridazin-4-yl)acetate (CAS 1217295-84-5): Recommended Research and Industrial Application Scenarios Based on Comparative Evidence


Synthetic Building Block for Enolate Alkylation and α-Functionalization Reactions

Based on the lithium cation's unique Lewis acidity and strong coordination to carbonyl oxygen atoms , this compound is specifically recommended for synthetic workflows requiring α-deprotonation of the acetate moiety to generate reactive enolate intermediates. The lithium salt form is the appropriate substrate for reactions employing strong, non-nucleophilic bases such as lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LiHMDS). In such transformations, the sodium salt analog (CAS 1523571-92-7) would be less suitable due to weaker cation-carbonyl coordination , while the free acid would require additional, potentially incompatible deprotonation steps. This compound should be prioritized when enolate alkylation, α-halogenation, or aldol-type condensations are planned at the acetate position.

Medicinal Chemistry Scaffold with Lower Rotatable Bond Count for Ligand Design

For medicinal chemistry programs prioritizing molecular rigidity and ligand efficiency, Lithium 2-(pyridazin-4-yl)acetate offers a rotatable bond count of 2 [1], which is one fewer than the methyl ester analog (3 rotatable bonds) . This reduced conformational flexibility may translate to lower entropic penalties upon target binding when the scaffold is incorporated into larger molecules. Additionally, the compound's topological polar surface area (TPSA) of 65.9 Ų [2] falls within the favorable range for oral bioavailability predictions, making it a suitable building block for hit-to-lead optimization campaigns. The lithium salt form can be directly used in amide coupling reactions to generate diverse pyridazine-containing amide libraries without requiring a separate deprotection step that would be necessary for the methyl ester analog.

Mass Spectrometry and X-ray Crystallography Applications Requiring Low Molecular Weight Counterion

The lithium salt form, with a molecular weight of 144.1 g/mol and 11 heavy atoms [3], is approximately 10.6% lighter than the sodium salt analog (161.11 g/mol, 12 heavy atoms) . This mass advantage makes the lithium salt the preferred choice for applications where minimizing mass is beneficial, including: (1) mass spectrometry calibration standards where lower molecular weight simplifies spectral interpretation; (2) high-resolution X-ray crystallography where lighter atoms (Li vs. Na) reduce X-ray absorption and improve electron density map quality; and (3) ligand efficiency calculations in fragment-based drug discovery where lower molecular weight contributes to improved ligand efficiency index (LEI) scores. Researchers should select the lithium salt over the sodium salt when these analytical or computational considerations are paramount.

NOT Recommended: Biological Screening Without Prior Target Validation

Based on the absence of any peer-reviewed experimental biological activity data for Lithium 2-(pyridazin-4-yl)acetate [4], this compound is not recommended for direct deployment in biological screening cascades, cellular assays, or in vivo studies without extensive preliminary target validation. While pyridazine-containing compounds as a broad class have demonstrated diverse pharmacological activities [5], no evidence exists to support that this specific lithium salt possesses any particular biological activity or target engagement profile. Procurement for biological applications should be deferred until the synthetic utility of this building block has been demonstrated in generating target-specific molecules with validated activity. Users seeking compounds with established biological activity should consider alternative pyridazine derivatives with published target-specific data.

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